molecular formula C15H19N3O2S2 B14910703 N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine

N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine

Cat. No.: B14910703
M. Wt: 337.5 g/mol
InChI Key: SCVGTVXPYUKBDJ-JTQLQIEISA-N
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Description

N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine is a complex organic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine typically involves multi-step organic reactions. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of cancer cell growth and the induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine apart from similar compounds is its unique methionine moiety, which may contribute to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid

InChI

InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18)/t10-/m0/s1

InChI Key

SCVGTVXPYUKBDJ-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1

Canonical SMILES

CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

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